Zygophyloside O

Description

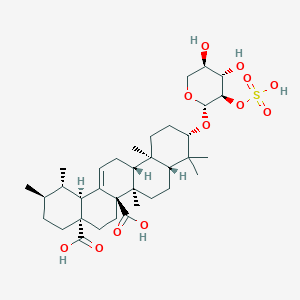

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H54O12S |

|---|---|

Molecular Weight |

698.9 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

InChI |

InChI=1S/C35H54O12S/c1-18-9-14-34(29(38)39)15-16-35(30(40)41)20(25(34)19(18)2)7-8-23-32(5)12-11-24(31(3,4)22(32)10-13-33(23,35)6)46-28-27(47-48(42,43)44)26(37)21(36)17-45-28/h7,18-19,21-28,36-37H,8-17H2,1-6H3,(H,38,39)(H,40,41)(H,42,43,44)/t18-,19+,21-,22+,23-,24+,25+,26+,27-,28+,32+,33-,34+,35-/m1/s1 |

InChI Key |

HMCKMPODDDRSBN-BISFDENTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Synonyms |

zygophyloside O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Zygophyloside O

Botanical Sourcing and Targeted Extraction Protocols

Isolation from Zygophyllum fabago L. Bark Extracts

Zygophyloside O is a naturally occurring compound that has been successfully isolated from the bark of Zygophyllum fabago L. nih.govresearchgate.net This perennial herb, also known as the Syrian bean-caper, is distributed across regions of Iran, Turkey, and China and has a history of use in traditional medicine. nih.gov The bark, in particular, has been identified as a rich source of various saponins (B1172615), including zygophylosides O through R. researchgate.netnih.gov

The initial step in isolating this compound involves the extraction of the plant material. Generally, a methanolic extract of the bark is prepared. nih.govnih.gov This crude extract contains a complex mixture of phytochemicals, necessitating further fractionation and purification to isolate the target compound.

Chromatographic Separation Techniques for Saponin (B1150181) Isolation (e.g., HPLC)

To isolate this compound from the crude bark extract of Zygophyllum fabago, researchers employ various chromatographic techniques. A common initial step involves fractionation of the methanolic extract using a C-18 pre-packed cartridge (Sep-pak). nih.gov

Following this initial separation, preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of individual saponins. nih.govresearchgate.net Specifically, reversed-phase HPLC is frequently utilized. nih.gov This method separates compounds based on their hydrophobicity. In a typical procedure, an ODS (octadecylsilyl) column is used with a gradient mobile phase, often consisting of acetonitrile (B52724) and water. nih.govthieme-connect.com The precise gradient program, flow rate, and detection wavelength are optimized to achieve the separation of the various components in the extract. nih.gov Through careful collection of the fractions eluting at specific retention times, pure this compound can be obtained. nih.gov

Comprehensive Spectroscopic Characterization of this compound

Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a suite of advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound. acs.org This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the elemental composition. For this compound, HRMS provides the precise molecular weight, which is a critical piece of data for its structural elucidation. acs.orgafricaresearchconnects.com

| Compound | Molecular Formula | Method |

| This compound | C35H52O12S | HRMS |

Table 1: Molecular Formula of this compound determined by High-Resolution Mass Spectrometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, COSY, NOESY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed three-dimensional structure of organic molecules like this compound. nih.govnih.govacs.orggazi.edu.tr A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are conducted to piece together the complete chemical structure. gazi.edu.trglycoscience.runih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., C=O, C-O, C=C, CH, CH₂, CH₃).

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. gazi.edu.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining the stereochemistry of the molecule. gazi.edu.tr

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals directly with the carbon atoms to which they are attached. gazi.edu.tr

The structure of this compound was elucidated as 3β-[(2-O-sulfo-β-D-xylopyranosyl)oxy]urs-12-ene-27,28-dioic acid. nih.govacs.org

| Carbon No. | ¹³C NMR (δc) | ¹H NMR (δH) |

| 3 | 89.2 | 3.18 (dd, J = 11.5, 4.5 Hz) |

| 12 | 127.8 | 5.42 (t-like) |

| 13 | 138.1 | - |

| 27 | 179.8 | - |

| 28 | 178.5 | - |

| 1' | 105.2 | 4.58 (d, J = 7.5 Hz) |

| 2' | 81.1 | 4.25 (dd, J = 8.5, 7.5 Hz) |

Table 2: Selected ¹H and ¹³C NMR chemical shift values for this compound.

Complementary Spectroscopic Analyses (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the presence of chromophores within the molecule. nih.govgazi.edu.tr For triterpenoid (B12794562) saponins, UV-Vis spectra can sometimes indicate the presence of conjugated systems or specific functional groups. nih.gov While not as structurally informative as NMR or MS for a compound like this compound, it serves as a useful analytical tool during the isolation and characterization process. nih.govgazi.edu.tr

In Vitro and Mechanistic Investigations of Zygophyloside O S Biological Activities

Immunomodulatory and Anti-inflammatory Activity Profiling

The potential for Zygophyloside O to modulate the immune system and inflammatory pathways has been a subject of preliminary investigation.

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, but its overproduction is a hallmark of chronic inflammation. The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential. In studies evaluating a range of compounds isolated from the Zygophyllum genus, this compound was identified as having a weaker inhibitory activity on nitric oxide production. indexcopernicus.com This suggests a modest, rather than potent, capacity to interfere with this specific inflammatory pathway. indexcopernicus.com

Table 1: Nitric Oxide (NO) Inhibition by this compound

| Compound | Assay | Finding | Source |

| This compound | Nitric Oxide Inhibition | Exhibited weaker inhibitory activity | indexcopernicus.com |

Lipoxygenases (LOX) are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX is a therapeutic strategy for managing inflammatory conditions. Currently, there is no specific data available in the scientific literature detailing the in vitro evaluation of this compound for its direct inhibitory effects on the lipoxygenase (LOX) enzyme.

The modulation of key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NFκB) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), is a central mechanism for many anti-inflammatory agents. At present, specific mechanistic studies investigating the direct effect of isolated this compound on the expression or activity of NFκB, PGE2, TNF-α, IL-1β, or IL-6 have not been reported in the available literature.

Antioxidant Efficacy and Free Radical Scavenging Mechanisms

Antioxidant activity is crucial for mitigating cellular damage caused by oxidative stress, a condition implicated in numerous chronic diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to measure the free radical scavenging capacity of a compound. Despite the antioxidant potential reported for extracts of the Zygophyllum genus, specific studies quantifying the DPPH radical scavenging activity of the isolated compound this compound are not available in the current body of scientific research.

Cellular antioxidant assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, provide insights into a compound's ability to protect cells from oxidative damage. There are currently no published studies that have specifically assessed the antioxidant capacity of this compound using the ORAC, DCFH-DA, or other similar cellular assays.

Antiproliferative and Cytotoxic Activity Studies in Cancer Cell Lines

The potential of Zygophylosides and related compounds as anticancer agents has been explored through various in vitro studies. These investigations primarily utilize extracts from plants like Zygophyllum coccineum and Zygophyllum fabago, the latter being a known source of this compound. nih.gov

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Studies on aqueous-ethanolic extracts from Zygophyllum coccineum, which contains related saponins (B1172615) like Zygophyloside-F and Zygophyloside-G, have demonstrated significant cytotoxic effects against several human cancer cell lines. nih.govresearchgate.net

For instance, one study reported that the aqueous-ethanolic extract of Z. coccineum displayed potent cytotoxicity with low IC₅₀ values—the concentration required to inhibit the growth of 50% of cells. The IC₅₀ values were recorded as 3.47 µg/mL against MCF-7 (breast adenocarcinoma), 3.19 µg/mL against HCT-116 (colon carcinoma), and 2.27 µg/mL against HepG2 (hepatocellular carcinoma) cell lines. nih.govmdpi.com Similarly, extracts from the leaves of Zygophyllum fabago showed an IC₅₀ value of 99.0 µg/mL against the MCF-7 cell line, although extracts from the flowers showed lower activity. nih.gov

Table 1: In Vitro Cytotoxicity of Zygophyllum Extracts in Human Cancer Cell Lines

| Extract/Fraction | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Z. coccineum (Aqueous-Ethanolic Extract) | MCF-7 (Breast) | 3.47 | nih.govmdpi.com |

| Z. coccineum (Aqueous-Ethanolic Extract) | HCT-116 (Colon) | 3.19 | nih.govmdpi.com |

| Z. coccineum (Aqueous-Ethanolic Extract) | HepG2 (Liver) | 2.27 | nih.govmdpi.com |

| Z. coccineum (Chloroform Fraction) | MCF-7 (Breast) | 5.78 | mdpi.com |

| Z. coccineum (Chloroform Fraction) | HCT-116 (Colon) | 4.12 | mdpi.com |

| Z. coccineum (Chloroform Fraction) | HepG2 (Liver) | 3.17 | mdpi.com |

| Z. fabago (Leaves Extract) | MCF-7 (Breast) | 99.0 | nih.gov |

Investigation of Apoptosis Induction Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Saponins, as a class, are known to induce apoptosis through various molecular mechanisms. researchgate.net Research on saponins isolated from the Zygophyllum genus, such as Zygo-albuside D from Zygophyllum album, demonstrates a clear pro-apoptotic effect. These compounds have been shown to trigger apoptosis by modulating the expression of key regulatory genes. acs.org

The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins like Bcl-2. acs.org For example, a new saponin (B1150181) isolated from Z. album roots induced total apoptotic cell death in A549 lung cancer cells by 32-fold compared to untreated cells. acs.org While these findings are for related saponins, they suggest a likely mechanism of action for this compound, though direct evidence is pending.

Enzyme Target Inhibition in Cancer Pathogenesis (e.g., h-TOP-IIβ, CDK-2)

Targeting enzymes that are crucial for cancer cell proliferation and survival is a key strategy in oncology research. Human topoisomerase-IIβ (h-TOP-IIβ) is an essential enzyme involved in managing DNA topology during replication and transcription, making it a validated target for anticancer drugs. nih.govmdpi.com

Studies have shown that the aqueous-ethanolic extract of Z. coccineum is a potent inhibitor of h-TOP-IIβ, with an IC₅₀ value of 45.05 ng/mL. This indicates an inhibitory action that is approximately three times stronger than that of the standard inhibitor, staurosporine (B1682477) (IC₅₀, 135.33 ng/mL), under the same experimental conditions. nih.govmdpi.comafricaresearchconnects.com

Another critical set of targets are the cyclin-dependent kinases (CDKs), which regulate cell cycle progression. nih.gov Inhibition of these enzymes can lead to cell cycle arrest and apoptosis. A saponin isolated from Zygophyllum album roots, demonstrated remarkable inhibition of CDK-2, with an IC₅₀ value of 117.6 nM, which compared favorably to the standard inhibitor Roscovitine. acs.org Although this data is not for this compound itself, the potent activity of a related saponin from the same genus against a key cancer-related enzyme is a significant finding. acs.orgresearchgate.net

Antimicrobial and Anti-biofilm Research Applications

Beyond their anticancer potential, compounds from the Zygophyllum genus have been investigated for their ability to combat microbial pathogens. This includes activity against bacteria and fungi, as well as the disruption of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional treatments.

Assessment of Antimicrobial Activity Against Specific Pathogens (e.g., E. coli, C. albicans, Pseudomonas aeruginosa, Fusarium moniliforme)

Extracts from Zygophyllum species have shown a broad spectrum of antimicrobial activity. The ethyl acetate (B1210297) extract of Zygophyllum coccineum was found to be the most potent against various test organisms, showing significant inhibition zones of 20 mm against Pseudomonas aeruginosa and 22 mm against the fungus Fusarium moniliforme. researchgate.net Furthermore, extracts from Zygophyllum decumbens demonstrated activity against both E. coli and P. aeruginosa, with a minimum inhibitory concentration (MIC) of 0.62 mg/ml, which improved to 0.31 mg/ml after microbial biotransformation. colab.ws

Table 2: Antimicrobial Activity of Zygophyllum Extracts

| Extract Source | Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Z. coccineum (Ethyl Acetate Extract) | Pseudomonas aeruginosa | Inhibition Zone | 20 mm | researchgate.net |

| Z. coccineum (Ethyl Acetate Extract) | Fusarium moniliforme | Inhibition Zone | 22 mm | researchgate.net |

| Z. coccineum (Ethyl Acetate Extract) | Various Bacteria | MIC | 12.5 µg/ml | researchgate.net |

| Z. decumbens (Ethyl Acetate Extract) | Escherichia coli | MIC | 0.62 mg/ml | colab.ws |

| Z. decumbens (Ethyl Acetate Extract) | Pseudomonas aeruginosa | MIC | 0.62 mg/ml | colab.ws |

Quantification of Biofilm Eradication Capabilities

Microbial biofilms present a significant challenge in treating persistent infections. The ability of natural compounds to disrupt these structures is of great interest. Research has shown that fractions derived from Zygophyllum coccineum possess superior biofilm eradication capabilities. nih.govmdpi.com

The chloroform (B151607) fraction of a Z. coccineum extract established a Minimum Biofilm Eradication Concentration (MBEC)—the lowest concentration needed to eradicate a pre-formed biofilm—in the range of 3.9 to 15.63 µg/mL. nih.govresearchgate.net This was notably more effective than the positive control antibiotics, whose MBEC values ranged from 15.63 to 31.25 µg/mL against the same panel of biofilm-producing microbes, with the exception of Aspergillus fumigatus. nih.govmdpi.comnih.gov This potent anti-biofilm activity highlights a promising avenue for developing new therapies to tackle resilient infections. mdpi.com

Enzyme Inhibition and Receptor Modulation Beyond Direct Pharmacological Effects

This compound has been investigated for its ability to modulate the activity of several key enzymes. The following subsections detail the research findings regarding its inhibitory effects on urease, glycosidases, and acetylcholinesterase.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key target in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. Research into the urease inhibitory potential of compounds from Zygophyllum species has been conducted.

Studies on sulfated saponins isolated from the aerial parts of Zygophyllum fabago have demonstrated notable urease inhibitory activity. For instance, a study by Khan et al. (2014) investigated five ursane-type sulfated saponins from this plant and found significant inhibitory effects. ekb.egnih.goviomcworld.com While this compound is a known constituent of Z. fabago, specific data on its individual percentage of inhibition or its half-maximal inhibitory concentration (IC50) against the urease enzyme were not detailed in the available research. nih.govsciepub.com Therefore, while related compounds from the same plant show promise, the direct contribution of this compound to urease inhibition remains to be specifically quantified.

Glycosidase enzymes, such as pancreatic α-amylase and pancreatic lipase (B570770), play a crucial role in the digestion of carbohydrates and fats, respectively. Their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and obesity.

Extracts from Zygophyllum species have shown inhibitory effects on these digestive enzymes. For example, the essential oil of Zygophyllum album leaves exhibited inhibitory activity against both α-amylase and pancreatic lipase, with reported IC50 values of 43.17 µg/mL and 85.95 µg/mL, respectively. ekb.eg Similarly, an ethanol (B145695) extract of Z. album showed inhibitory activity against pancreatic lipase with an IC50 of 91.07 μg/mL. indexcopernicus.comresearchgate.netnih.govresearchgate.net However, the specific inhibitory activity of isolated this compound against pancreatic α-amylase or pancreatic lipase has not been reported in the reviewed scientific literature. The observed effects are from complex extracts containing a multitude of compounds, and the individual contribution of this compound is yet to be determined.

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a primary strategy for the treatment of Alzheimer's disease.

Investigations into the neuroprotective potential of Zygophyllum extracts have included the assessment of acetylcholinesterase inhibition. Dichloromethane and ethanol extracts of Z. album have demonstrated potent anti-acetylcholinesterase activity, with IC50 values of 40 and 58 µg/mL, respectively. ekb.eg While these findings are promising for the genus, there is currently no specific data available in the scientific literature detailing the direct inhibitory effect of isolated this compound on the acetylcholinesterase enzyme.

Biosynthetic Pathways and Synthetic Methodologies Pertaining to Zygophyloside O

Proposed Biosynthetic Routes for Triterpenoid (B12794562) Saponins (B1172615) in Zygophyllum Species

The biosynthesis of triterpenoid saponins, including Zygophyloside O, is a complex enzymatic process that begins with the isoprenoid pathway. While the specific enzymatic steps for this compound have not been elucidated, a general and widely accepted biosynthetic pathway for triterpenoid saponins in plants provides a probable framework.

The proposed route commences with the cyclization of 2,3-oxidosqualene. This precursor can be cyclized to form various triterpenoid skeletons, which serve as the foundational structures for a vast array of saponins. Following the formation of the basic carbon skeleton, a series of modifications occur. These reactions are primarily oxidations, substitutions, and glycosylations, catalyzed by enzymes such as cytochrome P450-dependent monooxygenases and glycosyltransferases. These modifications are responsible for the immense structural diversity observed in triterpenoid saponins.

In the context of Zygophyllum species, it is hypothesized that the biosynthesis of this compound follows this general scheme. The specific triterpenoid backbone of this compound is likely formed by a dedicated oxidosqualene cyclase. Subsequently, a cascade of specific cytochrome P450 enzymes and glycosyltransferases would act upon this backbone to introduce the characteristic hydroxyl groups and attach the specific sugar moieties at defined positions, ultimately yielding the final this compound structure. However, detailed studies involving gene cloning, enzyme characterization, and pathway intermediate analysis within Zygophyllum species are required to confirm this proposed route.

Table 1: Key Enzyme Classes in Triterpenoid Saponin (B1150181) Biosynthesis

| Enzyme Class | Function | Precursor/Substrate | Product |

| Oxidosqualene Cyclase (OSC) | Formation of the triterpenoid carbon skeleton | 2,3-Oxidosqualene | Triterpenoid scaffold (e.g., β-amyrin) |

| Cytochrome P450 Monooxygenase (CYP450) | Oxidation of the triterpenoid skeleton | Triterpenoid scaffold | Oxidized triterpenoid (Sapogenin) |

| UDP-Glycosyltransferase (UGT) | Attachment of sugar moieties | Sapogenin, UDP-sugar | Triterpenoid Saponin |

Chemical Derivatization and Semi-synthetic Modifications of this compound

Currently, there is a notable absence of published research specifically detailing the chemical derivatization or semi-synthetic modification of this compound. Scientific literature to date has primarily focused on the isolation and structural elucidation of novel saponins from various Zygophyllum species.

The field of natural product chemistry often employs semi-synthesis to create novel derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. Common semi-synthetic strategies for saponins include:

Acylation: Introduction of acyl groups (e.g., acetyl, benzoyl) at hydroxyl positions to alter polarity and bioavailability.

Alkylation: Addition of alkyl chains to modify lipophilicity.

Glycosidic Bond Modification: Selective hydrolysis or enzymatic modification of the sugar chains to explore the structure-activity relationships of the glycan moieties.

Aglycone Modification: Chemical transformation of the triterpenoid backbone, although this is often more complex.

While these general methodologies are applicable to triterpenoid saponins, their specific application to this compound has not been reported. Future research in this area could lead to the development of novel analogues with interesting pharmacological profiles.

Total Synthesis Strategies for this compound and Structural Analogues

As of the current body of scientific literature, a total synthesis of this compound has not been reported. The total synthesis of complex natural products like triterpenoid saponins presents significant challenges due to their intricate stereochemistry and the need for regioselective glycosylation.

General strategies for the total synthesis of triterpenoid saponins often involve a convergent approach where the aglycone (the triterpenoid core) and the carbohydrate moieties are synthesized separately and then coupled. Key challenges in such synthetic endeavors include:

Stereocontrolled construction of the polycyclic triterpenoid core: This requires sophisticated and often lengthy synthetic sequences to establish the correct stereochemistry at multiple chiral centers.

Regio- and stereoselective glycosylation: The attachment of sugar units to specific hydroxyl groups on the aglycone with the correct anomeric configuration is a notoriously difficult step in carbohydrate chemistry. The development of novel glycosylation methods and protecting group strategies is crucial for success.

Scalability: Producing sufficient quantities of the target molecule for biological evaluation can be a major hurdle in multi-step total syntheses.

Given the lack of a reported total synthesis for this compound, the development of a synthetic route remains an open challenge for synthetic organic chemists. Success in this area would not only provide a renewable source of this natural product but also open avenues for the synthesis of novel, non-natural analogues for biological screening.

Structure Activity Relationship Sar and in Silico Computational Studies of Zygophyloside O

Elucidation of Structural Determinants for Observed Biological Activities

The biological activity of Zygophyloside O, like other ursane-type triterpenoids, is intrinsically linked to its specific structural features. sinica.edu.tw Research on this compound has demonstrated weak inhibitory activity against nitric oxide (NO) production. tjnpr.org Nitric oxide is a key signaling molecule in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies. nih.govjapsonline.com

The structural components of this compound that likely contribute to this activity include the ursane-type triterpenoid (B12794562) skeleton, the nature and position of glycosidic linkages, and the presence of a sulfate (B86663) group. The general structure-activity relationships for ursane-type saponins (B1172615) indicate that the type and stereochemistry of functional groups at various positions on the aglycone, as well as the complexity of the sugar moieties, are critical for their biological effects. nih.gov

For instance, in many triterpenoid saponins, the presence of hydroxyl and carboxyl groups on the aglycone can significantly influence their anti-inflammatory properties. mdpi.com The sugar chain attached to the triterpenoid core can also modulate activity, affecting properties like solubility and interaction with biological targets. In the case of this compound, the specific arrangement of its xylopyranosyl and glucopyranoside units, along with the sulfate group, are key determinants of its observed nitric oxide inhibitory activity.

Table 1: Key Structural Features of this compound and Their Potential Influence on Bioactivity

| Structural Feature | Description | Potential Contribution to Biological Activity |

| Aglycone Type | Ursane-type pentacyclic triterpenoid | Provides the rigid scaffold for interaction with biological targets. The ursane (B1242777) skeleton is common in compounds with anti-inflammatory and other pharmacological properties. sinica.edu.twresearchgate.net |

| Glycosylation | Contains a xylopyranosyl and a glucopyranoside moiety | Influences solubility, bioavailability, and specificity of interaction with cellular components. The nature of the sugar units can affect the potency of the biological activity. nih.gov |

| Sulfate Group | A 2-O-sulfo-beta-D-xylopyranosyl group | The presence and position of a sulfate group can significantly alter the polarity and charge distribution of the molecule, potentially enhancing its interaction with target proteins. |

| Dioic Acid | Contains a 27,28-dioic acid functionality | The carboxyl groups can participate in hydrogen bonding and electrostatic interactions with receptor sites, which is often crucial for biological activity. |

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, this computational technique is a powerful tool for predicting how it might interact with biological targets such as nitric oxide synthase (NOS), the enzyme responsible for NO production. tjnpr.orgnih.gov Molecular docking simulations would involve placing a 3D model of this compound into the binding site of a target protein to predict its binding orientation and affinity. researchgate.net

For a compound like this compound with known nitric oxide inhibitory activity, inducible nitric oxide synthase (iNOS) would be a logical target for docking studies. nih.gov Such a study would aim to:

Identify Potential Binding Pockets: Determine the most favorable binding site for this compound on the iNOS enzyme.

Analyze Binding Interactions: Elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the iNOS active site.

Predict Binding Affinity: Calculate a docking score that estimates the binding energy of the ligand-receptor complex, providing a measure of the strength of the interaction.

Insights from such simulations could guide the chemical modification of this compound to enhance its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Although a specific QSAR model for this compound has not been reported, the principles of QSAR could be applied to a series of related zygophyllosides or other ursane-type saponins to predict their nitric oxide inhibitory activity.

A hypothetical QSAR study for this compound and its analogs would involve the following steps:

Data Set Collection: A series of ursane-type saponins with experimentally determined nitric oxide inhibitory activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the nitric oxide inhibitory activity of new, untested ursane-type saponins, thereby accelerating the discovery of more potent anti-inflammatory agents.

Dynamics and Conformational Analysis of this compound

The biological function of a flexible molecule like this compound is not solely determined by its static 3D structure but also by its conformational dynamics. Molecular dynamics (MD) simulations can provide insights into the flexibility and conformational landscape of this compound in a simulated biological environment.

An MD simulation of this compound would allow for the exploration of:

Conformational Flexibility: Understanding how the triterpenoid backbone and the attached sugar moieties move and change shape over time.

Solvent Effects: Analyzing the interaction of this compound with water molecules and its influence on the compound's conformation.

Binding Stability: If docked to a target protein like iNOS, MD simulations could assess the stability of the predicted binding pose and the dynamics of the ligand-receptor interactions over time.

Conformational analysis helps to identify the low-energy, biologically relevant conformations of this compound. This information is crucial for understanding its interaction with molecular targets and for the rational design of new analogs with improved activity.

Future Research Trajectories and Academic Contributions of Zygophyloside O Research

Advanced Omics-Based Approaches for Mechanistic Discovery (e.g., Proteomics, Metabolomics)

While initial studies have identified various biological activities of Zygophyloside O, the underlying molecular mechanisms remain largely under-investigated. researchgate.net The application of advanced omics technologies is a critical next step to bridge this knowledge gap. Proteomics and metabolomics, in particular, offer powerful tools to map the intricate cellular pathways modulated by this saponin (B1150181).

Future proteomic studies could involve treating relevant cell lines (e.g., cancer cells, immune cells) with this compound and subsequently using techniques like mass spectrometry-based quantitative proteomics to identify and quantify changes in the entire proteome. This would reveal key proteins and signaling cascades that are direct or indirect targets of the compound, moving beyond generalized observations of its effects to a precise mechanistic understanding. Similarly, metabolomics can uncover alterations in the cellular metabolic profile following exposure to this compound, providing insights into its impact on cellular energy, biosynthesis, and stress-response pathways. Integrating these omics datasets will be essential for constructing a comprehensive model of this compound's mechanism of action, potentially revealing novel therapeutic targets and biomarkers.

Development of Novel Analytical and Preparative Methodologies for this compound

The isolation and purification of this compound and other saponins (B1172615) from Zygophyllum species have traditionally relied on a series of chromatographic techniques, including Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC). researchgate.net The structural elucidation has been heavily dependent on advanced nuclear magnetic resonance (NMR) techniques, such as 1H-1H COSY, HMQC, and HMBC experiments, which are essential for assigning all signals and determining glycosylation sites. nih.gov

Future research should focus on developing more efficient, scalable, and high-throughput methodologies. This could include the optimization of supercritical fluid chromatography (SFC) or the application of centrifugal partition chromatography (CPC) for preparative-scale isolation, potentially offering higher purity and yield with reduced solvent consumption. On the analytical front, the development of validated ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS) would enable rapid and sensitive quantification of this compound in complex plant extracts and biological matrices. These advancements are crucial for quality control of herbal preparations and for detailed pharmacokinetic studies.

Comparative Pharmacological Investigations of this compound with Structurally Related Saponins

The genus Zygophyllum is a rich source of diverse triterpenoid (B12794562) saponins, many of which share a common aglycone backbone but differ in their glycosylation patterns or other substitutions. researchgate.netnih.gov For instance, this compound has been noted alongside compounds like Zygophyloside P and other saponins isolated from the same plant sources. researchgate.net Systematic comparative studies are needed to establish clear structure-activity relationships (SAR).

Future investigations should involve the parallel pharmacological screening of a library of co-isolated Zygophyllum saponins. By comparing the biological activities (e.g., cytotoxic, anti-inflammatory, antimicrobial) of this compound with its close structural analogs, researchers can determine the specific roles of different sugar moieties and functional groups. For example, comparing a sulfated saponin like Zygophyloside I with its non-sulfated counterpart, Zygophyloside L, could reveal the significance of the sulfate (B86663) group for a particular biological effect. researchgate.net Such studies would not only illuminate the SAR of these natural products but also guide the semi-synthesis of novel derivatives with enhanced potency or selectivity.

Exploration of Underexplored Zygophyllum Species as Potential Sources of this compound and Novel Saponins

This compound has been identified in species such as Zygophyllum gaetulum. researchgate.netindexcopernicus.com However, the Zygophyllum genus is diverse and contains numerous species that have not been phytochemically investigated in detail. Many of these plants, including Zygophyllum coccineum, Zygophyllum simplex, and Zygophyllum cornutum, are used in traditional medicine, suggesting the presence of bioactive compounds. indexcopernicus.comontosight.ai

A systematic chemo-taxonomic investigation of the genus is a promising avenue for future research. researchgate.net This would involve screening a wide range of Zygophyllum species from different geographical locations to assess their saponin profiles. Such exploration is likely to identify new, abundant sources of this compound and could lead to the discovery of entirely new saponin structures with unique biological activities. nih.gov This line of inquiry not only holds potential for drug discovery but also enriches our understanding of the chemical diversity and ecological roles of saponins in plants. researchgate.net

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/ED50 values. For multi-parametric data (e.g., cytokine panels), apply machine learning (random forests, SVM) to identify predictive biomarkers. Validate with bootstrapping or cross-validation to avoid overfitting .

Key Considerations for Academic Rigor

- Data Validation : Replicate experiments across independent labs and share raw data via repositories (e.g., Zenodo) to enhance reproducibility .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .

- Literature Integration : Systematically review conflicting findings using PRISMA frameworks, emphasizing methodological disparities (e.g., extraction protocols, assay sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.